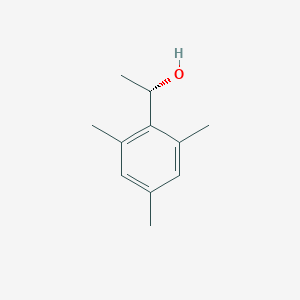
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a unique structure that includes both azetidine and pyrimidine rings. This compound has a molecular weight of 193.2 g/mol and is known for its versatility in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one with 2,4,6-trichloropyrimidine-5-carbaldehyde in refluxing acetic acid . This method yields the desired compound in high purity and is commonly used in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents and controlled reaction environments to ensure consistency and quality.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with a fused pyrimidine ring system.
Pyrazolo[3,4-d]pyrimidines: Known for their diverse biological activities and structural similarity.
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
2-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O2/c1-9(14)5-12(6-9)8-10-2-7(4-13)3-11-8/h2-4,14H,5-6H2,1H3 |
InChIキー |
YITTVFKWBCAOKN-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=NC=C(C=N2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)

![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
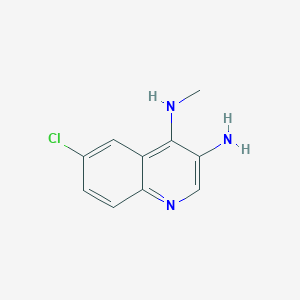
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

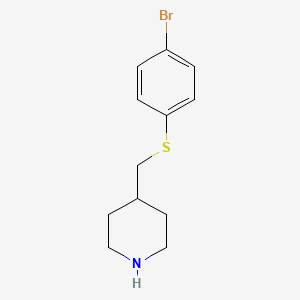
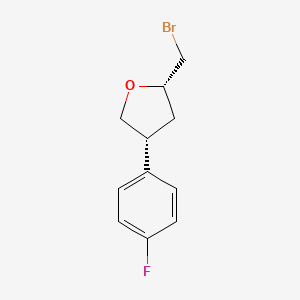
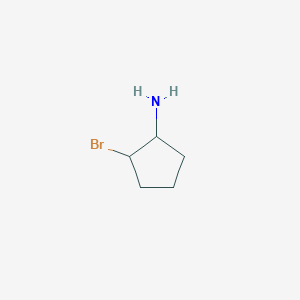
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
